molecular formula C4H4F2N2 B6235867 2-(difluoromethyl)-1H-imidazole CAS No. 499214-77-6

2-(difluoromethyl)-1H-imidazole

Cat. No.: B6235867
CAS No.: 499214-77-6
M. Wt: 118.1
InChI Key:
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Description

2-(difluoromethyl)-1H-imidazole is a heterocyclic compound that contains an imidazole ring substituted with a difluoromethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-1H-imidazole typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazole using difluorocarbene precursors. This reaction can be carried out under various conditions, including the use of metal catalysts such as copper or silver complexes .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yields and purity. The starting materials are usually commercially available imidazole derivatives, which undergo difluoromethylation in the presence of suitable reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethyl)-1H-imidazole can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

2-(difluoromethyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(difluoromethyl)-1H-imidazole exerts its effects involves interactions with various molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to specific enzymes or receptors. This interaction can modulate the activity of these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)-1H-imidazole
  • 2-(chloromethyl)-1H-imidazole
  • 2-(bromomethyl)-1H-imidazole

Uniqueness

2-(difluoromethyl)-1H-imidazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

499214-77-6

Molecular Formula

C4H4F2N2

Molecular Weight

118.1

Purity

95

Origin of Product

United States

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